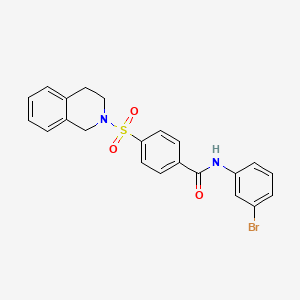

N-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

N-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a benzamide derivative featuring a tetrahydroisoquinoline sulfonyl group at the 4-position of the benzamide core and a 3-bromophenyl substituent on the amide nitrogen. This compound belongs to a class of sulfonamide-containing molecules known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation. The bromine atom at the 3-position of the phenyl ring may enhance lipophilicity and influence target binding compared to other halogenated analogs.

Properties

IUPAC Name |

N-(3-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3S/c23-19-6-3-7-20(14-19)24-22(26)17-8-10-21(11-9-17)29(27,28)25-13-12-16-4-1-2-5-18(16)15-25/h1-11,14H,12-13,15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWWPSNEGIJIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps:

Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Amidation: The final step involves the formation of the amide bond by reacting the sulfonyl intermediate with an amine or an amide coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic ring.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

Pathway Modulation: The compound could affect various cellular pathways, leading to changes in gene expression, protein activity, or cellular behavior.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares a 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide motif with several pharmacologically active analogs, enabling comparisons based on substituent variations and biological outcomes:

Key Structural Differences

- N-[4-(3-Cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (Compound 7, ): Replaces the 3-bromophenyl group with a 2-fluorophenyl and adds a 3-cyclopentylpropyl chain. Demonstrated as an ACAT inhibitor, highlighting the role of lipophilic alkyl chains in enzyme interaction .

- Compounds 8, 9, 12 (): Share the tetrahydroisoquinoline-sulfonylbenzamide core but differ in substituents (e.g., carboxyl groups, aryl moieties). Exhibit Tanimoto similarity >0.8 to each other but ~0.7 to the target compound, suggesting the 3-bromophenyl group significantly alters molecular recognition .

- N-methyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (): Replaces the benzamide’s phenyl group with a cyclopenta-thiophene ring, introducing heterocyclic diversity that may affect solubility or target selectivity.

Pharmacological Profiles

- ACAT Inhibition () : Analogs with fluorophenyl and alkyl chains (e.g., Compound 7) show potent ACAT inhibition, suggesting that the target compound’s bromophenyl group could modulate similar activity but with altered potency due to steric and electronic effects .

- Kv1.1–1.2 Channel Selectivity (): Compounds with the tetrahydroisoquinoline-sulfonylbenzamide motif exhibit ion channel inhibition, with QED (Quantitative Estimate of Drug-likeness) scores in the drug-like range (0–2).

- Anticancer Applications () : A structurally related benzamide with a trifluoromethyl-sulfonyl group is patented for glioma and breast cancer, implying that halogenation patterns (Br vs. CF₃) could influence antitumor activity .

Data Table: Comparative Analysis of Structural Analogs

*QED scores from ; †Estimated based on structural analogs; ‡Approximated from substituent divergence.

Q & A

Basic Research Question

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Cell-Based Assays : Cytotoxicity screening in cancer lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (1–100 µM) identify EC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate neuroactive properties .

How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Advanced Research Question

- Substituent Variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate binding affinity .

- Sulfonamide Modifications : Introduce alkyl or aryl substituents on the tetrahydroisoquinoline ring to enhance solubility or selectivity .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with targets (e.g., Bcl-2 proteins or kinases) and prioritize analogs .

What strategies address poor aqueous solubility in pharmacological studies?

Advanced Research Question

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO) for in vivo formulations to maintain solubility without toxicity .

- Prodrug Design : Convert the benzamide to a phosphate ester for enhanced bioavailability .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve delivery to target tissues .

How should researchers resolve contradictions in biological data across studies?

Advanced Research Question

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

- Meta-Analysis : Compare datasets using tools like GraphPad Prism to identify outliers or confounding variables (e.g., batch-to-batch compound variability) .

What computational methods predict target interactions and off-target effects?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model binding stability with proposed targets (e.g., 100 ns simulations to assess conformational changes) .

- Pharmacophore Mapping : Schrödinger’s Phase identifies critical interaction points (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Off-Target Profiling : SwissTargetPrediction or SEA databases to predict interactions with unrelated proteins (e.g., cytochrome P450 enzymes) .

How can in vivo efficacy and toxicity be evaluated systematically?

Advanced Research Question

- Animal Models : Xenograft mice (e.g., HCT-116 colorectal tumors) dosed at 10–50 mg/kg (oral or i.p.) to assess tumor growth inhibition .

- PK/PD Studies : LC-MS/MS quantifies plasma concentrations (Tmax: 2–4 hr; half-life: ~8 hr) and correlates with biomarker modulation (e.g., VEGF levels) .

- Toxicology Screening : Histopathology (liver/kidney) and serum ALT/AST levels after 28-day repeated dosing to identify organ-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.